(5S)-dec-1-yn-5-ol

Description

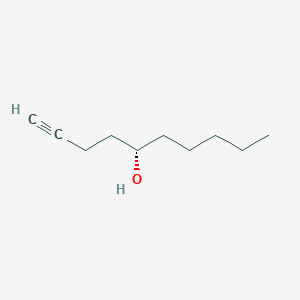

(5S)-dec-1-yn-5-ol is an organic compound featuring a ten-carbon aliphatic chain. Its key structural features are a terminal alkyne (a carbon-carbon triple bond) at one end and a hydroxyl (-OH) group at the C-5 position. The designation "(5S)" specifies the absolute stereochemistry at this carbon, meaning it is a single, specific enantiomer. This combination of a reactive alkyne and a stereodefined secondary alcohol makes it a valuable chiral building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 848609-02-5 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol echemi.com |

| Boiling Point | 241.3 ± 13.0 °C at 760 mmHg echemi.comchemsrc.com |

| Density | 0.9 ± 0.1 g/cm³ echemi.comchemsrc.com |

| Appearance | Data not available |

Chiral molecules, which are non-superimposable on their mirror images, are fundamental in biological systems, where molecular recognition is highly specific. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, as different enantiomers can have vastly different biological effects. Chiral propargylic and homopropargylic alcohols—classes to which this compound belongs—are particularly powerful intermediates in this endeavor. nih.govrsc.orgresearchgate.net

The utility of these scaffolds stems from their bifunctional nature. nih.gov The hydroxyl group can be used to direct subsequent reactions, act as a handle for attaching other molecular fragments, or be transformed into other functional groups. The alkyne moiety is exceptionally versatile; it can undergo a wide array of transformations, including carbon-carbon bond-forming reactions (like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings), reductions to create cis- or trans-alkenes, or hydration to form ketones. rsc.org The ability to synthesize these alkynols with high enantiomeric purity through methods like asymmetric alkynylation of aldehydes or kinetic resolution is a significant focus of modern synthetic chemistry. organic-chemistry.orgrsc.org This control over stereochemistry at an early stage allows chemists to build complex, multi-stereocenter molecules with a high degree of precision. rsc.orgacs.org

The specific (5S) configuration of this compound is not arbitrary; it is a crucial feature for its primary application as a key intermediate in the synthesis of complex pharmaceutical agents. The absolute stereochemistry of a starting material is often transferred through a synthetic sequence to dictate the final stereochemistry of the target molecule. In drug development, only one enantiomer typically exhibits the desired therapeutic activity, while the other may be inactive or even cause unwanted side effects.

The principal significance of the (5S)-stereoisomer of dec-1-yn-5-ol is its role as a precursor in the synthesis of Treprostinil. lookchem.com Treprostinil is a synthetic analogue of prostacyclin used for the treatment of pulmonary arterial hypertension. The structure of Treprostinil is complex, containing multiple chiral centers, and its biological activity is critically dependent on having the correct three-dimensional arrangement of its atoms. The (5S) center in this compound is incorporated into the final drug molecule, forming one of the key stereocenters in the side chain of Treprostinil. By using this enantiomerically pure building block, chemists can ensure the correct stereochemical outcome in the final product, avoiding the need for difficult separation of stereoisomers later in the synthesis.

Beyond this specific application, the research landscape for chiral alkynols suggests broader potential. The dual functionality of this compound makes it an attractive, though currently under-explored, building block for the total synthesis of other natural products and bioactive molecules. Its terminal alkyne is suitable for metal-catalyzed cross-coupling reactions, while the chiral alcohol allows for stereocontrolled additions and modifications. Future research may see this specific building block applied to the synthesis of other complex targets where a C-5 hydroxylated decanyl fragment with (S) stereochemistry is required.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S)-dec-1-yn-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYQQEXMUPBIHG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579973 | |

| Record name | (5S)-Dec-1-yn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848609-05-2 | |

| Record name | (5S)-Dec-1-yn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5s Dec 1 Yn 5 Ol and Analogs

Stereoselective and Enantioselective Synthesis Strategies for Chiral Decynols

The creation of the chiral center in decynols is paramount. These strategies aim to introduce the desired (S) configuration at the C5 position with high fidelity.

Chiral pool synthesis leverages naturally occurring chiral compounds as starting materials. While direct examples for (5S)-dec-1-yn-5-ol from the chiral pool are not extensively detailed in the provided search results, this approach generally involves modifying existing chiral molecules that possess the correct stereochemistry or can be readily converted to it. The principles would involve starting with a chiral precursor that can be elaborated to incorporate the ten-carbon chain and the terminal alkyne functionality, ensuring the C5 hydroxyl group retains its (S) configuration throughout the synthetic sequence.

Asymmetric catalysis is a cornerstone for enantioselective synthesis. This involves using chiral catalysts, often transition metal complexes or organocatalysts, to direct the formation of a new chiral center. For alkynol generation, this typically involves the enantioselective addition of an alkynyl nucleophile to a carbonyl compound (aldehyde or ketone).

Indium(III)/BINOL Catalysis: The use of In(III)/BINOL complexes has been demonstrated for the asymmetric alkynylation of aldehydes, achieving high enantioselectivity organic-chemistry.org. This bifunctional catalyst activates both the alkyne and the aldehyde, facilitating the C-C bond formation with control over the stereochemical outcome. While this research focuses on aldehydes, the principles are transferable to ketone substrates, which would be relevant for synthesizing tertiary alkynols.

Titanium(IV)-BINOL Catalysis: Similar to indium, titanium complexes with BINOL ligands have also been employed in the enantioselective alkynylation of ketones, showcasing the utility of metal-BINOL systems in generating chiral tertiary alcohols nih.gov.

Specific enantioselective alkynylation reactions are crucial for constructing the target molecule. These reactions focus on the addition of an alkynyl species to a carbonyl precursor.

Alkynylzinc Reagents: The asymmetric addition of alkynylzinc compounds to aldehydes is a well-established method for preparing chiral propargylic alcohols wikipedia.org. This approach, often referred to as a modified Nef synthesis, utilizes chiral ligands to control the enantioselectivity. For instance, chiral amino alcohols and amines have been used as ligands, with significant improvements in enantiomeric excess (ee) achieved by employing specific ligands like (1S, 2R)-N-methylephedrine wikipedia.org.

Lithium Acetylide Addition: Early work by Mukaiyama and coworkers demonstrated the enantioselective addition of lithium acetylides to aldehydes, achieving high enantioselectivities by carefully controlling reaction temperatures and addition rates nih.gov.

Prolinol Catalysis: Prolinol-derived catalysts have been used in conjunction with dialkylzinc reagents for the asymmetric alkynylation of aldehydes with propiolates, yielding γ-hydroxy-α,β-acetylenic esters with high enantiomeric excess rsc.org.

Multi-step Reaction Sequences for Elaborate this compound Derivatives

Complex derivatives of this compound can be synthesized through multi-step sequences that incorporate various named reactions, allowing for the construction of intricate molecular architectures.

Certain named reactions are instrumental in building carbon frameworks and introducing functionalities, often with mechanistic intricacies that enable precise control.

Claisen Rearrangement: The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms new carbon-carbon bonds, typically converting allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or phenols, respectively byjus.comlibretexts.orgtestbook.comwikipedia.org. This reaction proceeds through a concerted mechanism within a six-membered cyclic transition state libretexts.org. Variations like the Ireland-Claisen rearrangement involve silylketene acetals and can yield γ,δ-unsaturated carboxylic acids wikipedia.org. The Eschenmoser-Claisen rearrangement converts allylic alcohols and acetals into γ,δ-unsaturated amides jk-sci.com. While not directly leading to this compound in its basic form, its derivatives or related sigmatropic rearrangements could be integrated into longer synthetic routes for complex alkynols. For instance, the Claisen rearrangement has been noted in the synthesis of treprostinil, a prostacyclin analog chem960.com.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, catalyzed by cobalt carbonyl complexes, to form cyclopentenones wikipedia.orgrsc.orgbeilstein-journals.orgorganic-chemistry.orguwindsor.ca. The mechanism typically involves the formation of a cobalt-alkyne complex, followed by alkene coordination, insertion, CO insertion, and reductive elimination wikipedia.orgbeilstein-journals.orgorganic-chemistry.org. This reaction is powerful for constructing carbocyclic rings and has been applied in the total synthesis of terpenes and other complex molecules rsc.org. While it forms cyclopentenones, variations or related cobalt-catalyzed cyclizations might be adapted for alkynol synthesis or used to build complex side chains for decynol analogs.

The alkyne zipper reaction is a valuable tool for isomerizing internal alkynes to terminal alkynes, or acetylenic alcohols, using strong bases wikipedia.orgscribd.comresearchgate.netstackexchange.comyoutube.comresearchgate.net. This reaction proceeds through a series of deprotonation and migration steps, effectively "zipping" the triple bond to the end of the carbon chain wikipedia.orgresearchgate.net.

Methodology: The reaction typically employs strong bases such as potassium 1,3-diaminopropanide (KAPA) or sodium amide (NaNH₂) in solvents like 1,3-diaminopropane (B46017) or liquid ammonia (B1221849) wikipedia.orgstackexchange.com. For example, the isomerization of 2-decyn-1-ol (B41293) to 9-decyn-1-ol (B94338) has been achieved with high yields using the lithium salt of 1,3-diaminopropane in the presence of potassium tert-butoxide wikipedia.orgresearchgate.net. This methodology is crucial for preparing terminal alkynes, which are often more reactive in subsequent transformations, and can be applied to acetylenic alcohols to position the triple bond appropriately for further functionalization or to access specific isomers.

Compound List

this compound

Propargyl alcohol

Butynediol

2-methylbut-3-yn-2-ol

Sulcatone

Norethisterone

Ethisterone

Lynestrenol

Norethandrolone

Leucascandrolide A

Physostigmine

Epoxydictymene

Kendomycin

Chorismate

Prephenate

Phenylalanine

Tyrosine

Callyspongiolide

Dictyoxetane

Osmitopsin

Moroccolide A

Micheliolide

GSL (Guaianolide)

Treprostinil

Chalcogran

Frontalin

Brevicomins

Guaianolides

2-decyn-1-ol

9-decyn-1-ol

3-Decyn-2-ol

Propiolates

γ-hydroxy-α,β-acetylenic esters

γ,δ-unsaturated carbonyl compounds

γ,δ-unsaturated carboxylic acids

γ,δ-unsaturated amides

α,β-cyclopentenones

Spectroscopic Characterization and Absolute Configuration Determination of 5s Dec 1 Yn 5 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. For chiral compounds, specialized NMR techniques are employed to assess enantiomeric purity.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide a detailed fingerprint of the molecule, allowing for the identification of all constituent atoms and their connectivity. For (5S)-dec-1-yn-5-ol, the ¹H NMR spectrum would typically exhibit signals corresponding to the terminal alkyne proton, the various methylene (B1212753) (CH₂) groups along the decyl chain, the chiral methine proton (CH) bearing the hydroxyl group, and the methyl (CH₃) group. The ¹³C NMR spectrum would similarly reveal distinct signals for the alkyne carbons, methylene carbons, the chiral carbinol carbon, and the methyl carbon. The chemical shifts and coupling patterns are characteristic of the functional groups present and their electronic environment. While specific published NMR data for this compound was not directly found in the provided search results, general expectations for such a structure include a signal for the terminal alkyne proton (≡CH) around 2-3 ppm in ¹H NMR, and signals for the sp² hybridized alkyne carbons in the ¹³C NMR spectrum around 70-90 ppm. The carbinol carbon bearing the hydroxyl group would typically resonate in the ¹³C NMR spectrum between 60-80 ppm. acs.orgbhu.ac.in

Chiral NMR Techniques for Enantiomeric Excess Assessment

To determine the enantiomeric excess (ee) of this compound, chiral NMR techniques are employed. These methods typically involve the addition of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to the sample. The CDA reacts with the enantiomers to form diastereomers, which have different chemical environments and thus distinct NMR signals. CSAs, on the other hand, form transient diastereomeric complexes with the enantiomers, leading to differential chemical shifts. researchgate.net While specific chiral NMR data for this compound is not detailed in the search results, these techniques are widely used for assessing the enantiomeric purity of chiral alcohols and other functionalized molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) MS can provide the molecular ion peak, which, when coupled with high-resolution measurements (HRMS), can confirm the exact mass and thus the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information by indicating the presence of specific functional groups or substructures. For this compound (C₁₀H₁₈O), the expected monoisotopic mass is approximately 154.1358 Da. nih.govnih.govchemsrc.comechemi.com While specific fragmentation patterns for this compound were not detailed in the provided search results, MS is a standard method for confirming the identity of synthesized molecules.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both purifying this compound and analyzing its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is widely used for separating and quantifying enantiomers. By employing a chiral stationary phase, enantiomers of this compound can be resolved, allowing for the determination of their relative proportions and thus the enantiomeric excess. chinesechemsoc.orgpsu.edu Standard HPLC with achiral columns is used for assessing chemical purity by separating the target compound from impurities. echemi.comlookchem.commpg.de

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC can be used to assess the chemical purity of this compound, and when coupled with a chiral column, it can also be used for enantiomeric excess determination. psu.edunist.gov

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chirality Assignment

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. These techniques are invaluable for assigning the absolute configuration of stereocenters. acs.orgspectroscopyasia.comresearchgate.net The CD/ECD spectrum of a chiral molecule is unique and can be compared to theoretically calculated spectra (often using Density Functional Theory - DFT) to assign the absolute configuration. For this compound, CD or ECD spectroscopy could provide definitive evidence for the (S) configuration at the C5 position. acs.orgspectroscopyasia.comresearchgate.net While specific CD/ECD data for this compound was not found, these methods are standard for chirality assignment in organic chemistry. acs.orgspectroscopyasia.comresearchgate.net Exciton-coupled circular dichroism (ECCD) is another related technique that can be used for absolute configuration determination by forming complexes with chiral hosts. nih.gov

Application of 5s Dec 1 Yn 5 Ol As a Key Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

(5S)-dec-1-yn-5-ol serves as a crucial chiral synthon in the construction of numerous complex molecules, contributing to their stereochemical integrity and facilitating key bond-forming reactions.

Precursor in the Synthesis of Treprostinil and its Analogues

Treprostinil is a synthetic analogue of prostacyclin (PGI2) used for the treatment of pulmonary arterial hypertension. The synthesis of Treprostinil and its derivatives often involves stereoselective alkyne addition reactions, where chiral alkynyl alcohols like this compound can serve as key precursors. These intermediates are crucial for establishing the correct stereochemistry required for the biological activity of the final drug molecule google.comwipo.intepo.orggoogle.com. The alkyne functionality can be further manipulated through various transformations, such as hydrogenation or coupling reactions, to build the complex carbon skeleton of Treprostinil.

Data Table 1: Role of this compound in Treprostinil Synthesis

| Target Molecule | Role of this compound | Key Synthetic Contribution |

| Treprostinil and Analogues | Chiral Precursor/Intermediate | Introduces a chiral center and an alkyne handle for subsequent functionalization and carbon skeleton assembly. |

Intermediate in the Formation of Sesquiterpene Backbones (e.g., Iso-caryolan-1-ol)

Sesquiterpenes are a class of terpenes derived from three isoprene (B109036) units, often featuring complex cyclic structures. This compound can be utilized as a precursor in the synthesis of specific sesquiterpene skeletons. Research has explored the use of modified farnesyl pyrophosphate derivatives in enzymatic cyclizations to generate novel sesquiterpene backbones. While direct use of this compound in the enzymatic synthesis of iso-caryolan-1-ol is not explicitly detailed, related chiral alkynyl alcohols and their derivatives are recognized as valuable starting materials for constructing complex terpene frameworks, including those with cyclobutane (B1203170) rings found in compounds like iso-caryolan-1-ol nih.govnih.govacs.orggla.ac.uk. The alkyne moiety can be transformed into various functional groups or participate in cyclization reactions to form the intricate ring systems characteristic of sesquiterpenes.

Data Table 2: Role of Chiral Alkynyl Alcohols in Sesquiterpene Synthesis

| Target Molecule Class | Example Compound | Role of Chiral Alkynyl Alcohols | Key Synthetic Contribution |

| Sesquiterpenes | Iso-caryolan-1-ol | Building Block/Intermediate | Provides a chiral starting point and functional handles for constructing complex polycyclic frameworks. |

Building Block for Biotinylated Galiellalactone (B1674401) Analogues

Galiellalactone is a fungal metabolite known for its STAT3-signaling inhibitory properties, making it a target for cancer research. The synthesis of biotinylated analogues of galiellalactone aims to facilitate the investigation of its molecular mechanism of action. While the specific use of this compound in the published syntheses of galiellalactone analogues is not directly stated, the general strategy involves synthesizing functionalized galiellalactone derivatives and then conjugating them with biotin (B1667282). Chiral building blocks with hydroxyl and alkyne functionalities are commonly employed in such complex molecule syntheses, where the alkyne can be converted to other functional groups or used in coupling reactions to attach moieties like biotin scirp.orgscirp.org.

Data Table 3: Role in Biotinylated Galiellalactone Analogue Synthesis

| Target Molecule Class | Example Compound | Role of this compound (or similar) | Key Synthetic Contribution |

| Galiellalactone Analogues | Biotinylated Galiellalactone | Potential Chiral Building Block | Introduction of chirality and a functional handle for conjugation. |

Synthesis of Polyunsaturated Fatty Acids (e.g., 13-(S)-HODE and 15-(S)-HETE)

This compound, or similar chiral alkynyl alcohols, can serve as valuable starting materials for the stereoselective synthesis of polyunsaturated fatty acids (PUFAs) and their metabolites, such as 13-(S)-HODE (13-hydroxy-9Z,11E-octadecadienoic acid) and 15-(S)-HETE (15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid). These molecules are important in biological systems and have implications in various physiological processes. Recent research has demonstrated the synthesis of 13-(S)-HODE and 15-(S)-HETE using chiral alkynyl intermediates, highlighting the utility of such compounds in constructing these complex fatty acid derivatives with precise stereochemical control korea.ac.krnih.govacs.orghmdb.ca. The alkyne functionality allows for chain elongation and the introduction of double bonds through controlled reactions.

Data Table 4: Role in Polyunsaturated Fatty Acid Synthesis

| Target Molecule Class | Example Compounds | Role of this compound (or similar) | Key Synthetic Contribution |

| Polyunsaturated Fatty Acids | 13-(S)-HODE, 15-(S)-HETE | Chiral Building Block/Intermediate | Provides a chiral center and an alkyne for controlled chain elongation and functionalization to create specific PUFA structures. |

Contribution to the Synthesis of Dihydroraputindole D

Facilitating the Synthesis of Diplobifuranylone B

Diplobifuranylone B is a fungal metabolite with a dihydrofuran ring system. The synthesis of such compounds often involves the stereoselective construction of heterocyclic rings. While the direct involvement of this compound in the reported syntheses of Diplobifuranylone B is not explicitly mentioned, the synthesis of related furanones and dihydrofuranones utilizes chiral building blocks to establish the stereochemistry of the heterocyclic core nih.govnih.govresearchgate.net. Chiral alcohols and alkynes are common starting points for such syntheses, where the alkyne can be transformed or participate in cyclization reactions to form the desired ring system.

Data Table 5: Role in Diplobifuranylone B Synthesis (General)

| Target Molecule | Role of Chiral Building Blocks (e.g., alkynyl alcohols) | Key Synthetic Contribution |

| Diplobifuranylone B | Chiral Synthon | Introduction of stereocenters and functional groups for heterocyclic ring formation. |

Compound List

this compound

Treprostinil

Iso-caryolan-1-ol

Galiellalactone

13-(S)-HODE (13-hydroxy-9Z,11E-octadecadienoic acid)

15-(S)-HETE (15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid)

Dihydroraputindole D

Diplobifuranylone B

Theoretical and Computational Investigations Pertaining to Alkynols

Quantum Chemical Studies on Electronic Structures and Bonding

Quantum chemical methods, particularly DFT, are instrumental in elucidating the electronic structure and bonding characteristics of alkynols. These studies focus on the distribution of electrons within the molecule, the nature of chemical bonds (e.g., C-C, C-O, C≡C), and the energies of molecular orbitals. For alkynols, such investigations can reveal how the alkyne and hydroxyl functional groups influence each other electronically. For instance, studies on dicoordinated copper(I) complexes of alkynes have utilized DFT to analyze the bonding between copper and the triple bond, highlighting contributions from electrostatic and orbital interactions, including σ-donation and π-back-donation x-mol.netresearchgate.net. While these studies focus on metal complexes, the underlying principles of analyzing electronic structure and bonding in alkynes are transferable to understanding the intrinsic properties of alkynols themselves. Such analyses can predict reactivity indices and charge distributions, providing a foundation for understanding chemical transformations x-mol.netjstar-research.com.

Computational Mechanistic Elucidation of Alkynol Transformations

Computational methods are extensively used to unravel the step-by-step processes of chemical reactions involving alkynols. By modeling reaction pathways, researchers can identify key intermediates, transition states, and the factors that dictate reaction outcomes, including stereoselectivity.

Analysis of Transition States in Stereoselective Processes

The stereoselective synthesis of chiral molecules like (5S)-dec-1-yn-5-ol relies on understanding the precise geometry and energetics of transition states. DFT calculations are a powerful tool for this purpose, allowing researchers to map out reaction pathways and pinpoint the transition states that lead to specific stereochemical outcomes nih.govrsc.orgrsc.orgacs.orgnih.gov. For example, studies on asymmetric catalysis often involve calculating and comparing transition states for different stereochemical pathways to rationalize observed enantioselectivities nih.govacs.org. These analyses help identify the critical interactions (e.g., hydrogen bonding, steric repulsions) that stabilize one transition state over others, thereby controlling the stereochemical outcome of the reaction rsc.orgnih.gov. While specific studies on this compound's synthesis might not be readily available, the general methodologies applied to other chiral molecules provide a framework for understanding how computational chemists would approach its stereoselective formation.

Exploration of Non-Classical Carbocation Intermediates

In certain reaction mechanisms, particularly those involving rearrangements or additions to unsaturated systems, non-classical carbocations can play a significant role. These intermediates, which involve delocalized bonding and formally pentavalent carbon atoms, can influence reaction pathways and stereochemistry researchgate.netrsc.orgsemanticscholar.orgacs.orgchemrxiv.org. Computational studies, including ab initio calculations and DFT, are crucial for characterizing the geometry, stability, and electronic distribution of these intermediates researchgate.netrsc.org. For example, research has explored non-classical carbocations derived from cyclic saturated hydrocarbons, analyzing their orbital interactions and electron density researchgate.net. Similarly, studies on gold-catalyzed reactions have investigated gold-stabilized non-classical carbocations, revealing their role in stereoselective transformations acs.org. While direct evidence of non-classical carbocations in the specific transformations of simple alkynols like this compound might be less common than in more complex systems, understanding their potential involvement is key to a comprehensive mechanistic picture.

Predictive Modeling of Spectroscopic Data (e.g., ECD Spectra)

Predicting spectroscopic properties computationally is vital for confirming molecular structures and determining absolute configurations, especially for chiral compounds. Electronic Circular Dichroism (ECD) spectroscopy is particularly important for chiral molecules, and computational methods are widely used to predict ECD spectra, which can then be compared to experimental data jstar-research.comresearchgate.netnih.govrsc.orgfrontiersin.orgmdpi.comchemrxiv.orgacs.orgmdpi.comthemoonlight.iopreprints.orgnih.gov. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for this purpose researchgate.netnih.govrsc.orgfrontiersin.orgmdpi.comacs.orgnih.gov. These calculations involve optimizing molecular geometries, considering various conformers, and then calculating the electronic transitions responsible for the ECD signal. For chiral alkynols, predicting ECD spectra would involve modeling the molecule in its various possible conformations and calculating the resulting spectra, which can then be compared to experimental measurements to assign the absolute configuration researchgate.netfrontiersin.orgacs.orgmdpi.com. For instance, studies have shown that TD-DFT calculations can predict optical rotation and ECD spectra, although the accuracy can vary depending on the molecule's flexibility and the computational level used researchgate.netacs.org. Advanced methods, such as deep learning models (e.g., ECDFormer), are also emerging to accelerate ECD spectra prediction by focusing on key peak properties themoonlight.io.

Biological Activities and Mechanistic Understanding of 5s Dec 1 Yn 5 Ol Derivatives

Investigation of Structure-Activity Relationships in Modified Alkynol Scaffolds

The biological activity of molecules is intrinsically linked to their chemical structure. For alkynol scaffolds, key structural features that can be modified to influence activity include the length of the alkyl chain, the position and stereochemistry of the hydroxyl group, and the location of the alkyne moiety. Alterations to these features can impact the molecule's hydrophobicity, steric profile, and ability to form hydrogen bonds, all of which are critical for interaction with biological targets.

For instance, in the context of long-chain fatty alcohols, the length of the aliphatic carbon chain is a crucial determinant of antibacterial activity. nih.govresearchgate.net Similarly, for propargylamine-based histone deacetylase (HDAC) inhibitors, modifications to the scaffold, including the stereochemistry of the propargylamine (B41283) and the nature of aromatic portions, have been shown to significantly affect affinity and selectivity for different HDAC isoforms. nih.gov The introduction of a propargyl group into various molecular scaffolds has been a strategy in the development of active molecules targeting a range of therapeutic areas. researchgate.netmdpi.com

Key modifications and their potential impact include:

Alkyl Chain Length: Affects lipophilicity, which can influence membrane permeability and interaction with hydrophobic binding pockets.

Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, which is often crucial for binding to the active sites of enzymes or receptors. drugdesign.orgslideshare.net Esterification or etherification of this group can help determine its importance in biological activity. slideshare.net

Alkyne Moiety: The terminal alkyne is a versatile functional group that can participate in various chemical reactions, including "click chemistry," making it a useful tool for chemical biology and drug discovery. nih.govacs.org The triple bond can also contribute to the binding affinity and geometry of the molecule within a target's active site.

Antimicrobial Properties of Alkynol-Containing Compounds

Studies on long-chain fatty alcohols have demonstrated that their antibacterial activity against bacteria like Staphylococcus aureus and Mycobacterium species is dependent on the length of the carbon chain. nih.govresearchgate.netnih.gov For example, against S. aureus, 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13) showed the highest antibacterial activity among the tested alcohols. nih.govresearchgate.net In the case of mycobacteria, the best activity was observed with a C10 chain length (1-decanol). nih.gov This bactericidal activity is partly attributed to the ability of these compounds to damage the bacterial cell envelope. nih.gov

Table 1: Effect of Aliphatic Chain Length of n-Alcohols on Growth-Inhibitory Activity against Staphylococcus aureus (Data based on studies of related long-chain fatty alcohols, not (5S)-dec-1-yn-5-ol)

| Compound | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (mM) |

| 1-Octanol | 8 | >12.8 |

| 1-Nonanol | 9 | 3.2 |

| 1-Decanol | 10 | 0.8 |

| 1-Undecanol | 11 | 0.4 |

| 1-Dodecanol | 12 | 0.1 |

| 1-Tridecanol | 13 | 0.1 |

| 1-Tetradecanol | 14 | 0.2 |

| 1-Pentadecanol | 15 | 0.4 |

It is important to note that these studies were conducted on primary n-alcohols, and the presence of a terminal alkyne and a secondary alcohol at the 5-position in this compound would likely alter its antibacterial profile.

The alkynyl group is present in some known antifungal agents, such as haloprogin (B1672930) and terbinafine. juniperpublishers.com The introduction of an alkynyl group to a known compound can alter its physicochemical and biological activity, potentially leading to higher affinity for relevant targets. juniperpublishers.com For example, falcarindiol, a natural dietary metabolite containing an alkyne, exhibits antifungal activity. nih.gov Synthetic strategies involving azide-alkyne cycloadditions have been used to create novel biomaterials with enhanced antifungal properties. juniperpublishers.com While these examples point to the potential of alkyne-containing structures to exhibit antifungal effects, specific studies on this compound are needed to confirm this activity.

Antineoplastic and Antiproliferative Activities in Cell Lines

There is no direct evidence in the reviewed literature for the antineoplastic or antiproliferative activity of this compound. However, the propargyl group, which is structurally related to the functional group in this compound, is a component of some compounds with demonstrated antiproliferative effects. For instance, a series of new 3,4-disubstituted thioquinolines possessing O, S, or Se-propargyl groups were synthesized and tested for their antiproliferative activity against human cancer cell lines. nih.gov Two compounds from this series exhibited significant cytostatic activity against colon, breast, and bladder cancer cell lines. nih.gov

Furthermore, some natural products containing alkynol structures have shown potent anti-cancer activity. Falcarinol (B191228), found in vegetables like carrots and parsley, is one such example. researchgate.net Chemical proteomic strategies have identified aldehyde dehydrogenase 2 (ALDH2) as a molecular target of falcarinol in cancer cells. researchgate.net

Table 2: Examples of Propargyl-Containing Compounds with Antiproliferative Activity (Data based on studies of related compounds, not this compound)

| Compound | Cell Lines Tested | Observed Activity |

| 4-(3-hydroxypropoxy)-3'-propargylthio-3,4'-diquinolinyl sulfide | SW707 (colon), T47D (breast), HCV29T (bladder) | Significant cytostatic activity (ID50 < 4 µg/mL) |

| 3-methylthio-4-propargylselenoquinoline | SW707 (colon), T47D (breast), HCV29T (bladder) | Significant cytostatic activity (ID50 < 4 µg/mL) |

These findings suggest that the alkynol moiety could be a valuable pharmacophore in the design of new anticancer agents, but experimental validation for this compound is required.

Modulatory Effects on Specific Biological Targets and Pathways

Information regarding the specific interaction of this compound or closely related simple alkynols with biological targets like orphan nuclear receptors is scarce.

Orphan nuclear receptors like Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1) are important drug targets for various diseases. nih.govnih.gov While synthetic small molecule modulators for these receptors have been developed, there is no specific mention in the searched literature of this compound or other simple aliphatic alkynols as ligands for LRH-1 or SF-1. nih.govnih.govacs.org The known synthetic agonists for these receptors are structurally more complex molecules. nih.govacs.org Further research, such as computational docking studies and in vitro binding assays, would be necessary to determine if this compound has any affinity for these or other orphan nuclear receptors.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing the stereochemical configuration of (5S)-dec-1-yn-5-ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and NOESY/ROESY experiments, is critical for confirming stereochemistry. The alkynyl proton () and the hydroxyl-bearing chiral center (C5) generate distinct coupling patterns. Infrared (IR) spectroscopy can validate the presence of the terminal alkyne () and hydroxyl groups (). For quantitative validation, compare experimental data with computational simulations (e.g., density functional theory, DFT) .

Q. How can researchers optimize the synthesis of this compound to minimize racemization during hydroxyl group formation?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., Sharpless dihydroxylation or Noyori hydrogenation) is preferred. Monitor reaction conditions (temperature, solvent polarity) to prevent racemization. Use polar aprotic solvents (e.g., THF, DMF) and low temperatures (<0°C) to stabilize intermediates. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to oxidation and moisture due to its terminal alkyne and hydroxyl groups. Store under inert gas (Ar/N) in amber vials at -20°C. Use molecular sieves to control humidity. Periodically assess purity via GC-MS or -NMR. Avoid prolonged exposure to light, which may catalyze decomposition .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce experiments using standardized protocols (e.g., NIST guidelines for melting point determination). Perform differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate solubility data using Hansen solubility parameters and computational models (e.g., COSMO-RS). Publish full experimental details (solvent grade, heating rates) to enhance reproducibility .

Q. What strategies are effective for studying the compound’s reactivity in alkyne-based click chemistry without compromising stereochemical integrity?

- Methodological Answer : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous/organic biphasic systems). Use tris(triazolylmethyl)amine ligands to accelerate reaction rates and reduce Cu-induced oxidation. Monitor stereochemical retention via -NMR or X-ray crystallography. For mechanistic insights, conduct kinetic isotope effect (KIE) studies or DFT-based transition-state analysis .

Q. How can computational modeling (e.g., QSPR, molecular dynamics) predict the biological activity of this compound derivatives?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate against experimental bioassay data (e.g., enzyme inhibition assays). For dynamic behavior, run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding kinetics. Cross-reference with CC-DPS databases for physicochemical profiling .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound synthesis and characterization?

- Methodological Answer : Include (1) synthetic protocols (catalyst loading, reaction time/temperature), (2) raw spectral data (NMR shifts, IR peaks), (3) chromatograms (HPLC/GC retention times), and (4) crystallographic data (if available). Adhere to Beilstein Journal guidelines: report ≤5 key compounds in the main text; provide extended datasets as supplementary information .

Q. How should researchers address conflicting results in catalytic asymmetric synthesis of this compound?

- Methodological Answer : Conduct controlled experiments to isolate variables (e.g., ligand steric effects, solvent dielectric constants). Use statistical tools (e.g., ANOVA) to quantify significance. Publish negative results and detailed troubleshooting logs. Collaborate with third-party labs for independent validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in oxidative environments?

- Methodological Answer : Use explosion-proof fume hoods and antistatic equipment. Avoid contact with strong oxidizers (e.g., peroxides, chlorates). Implement emergency protocols for spill containment (adsorbent materials, neutralization with dilute acetic acid). Regularly review SDS from authorized providers (e.g., TCI America) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.